molecular formula C11H12N2O2 B1311921 Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate CAS No. 21755-34-0

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate

Cat. No. B1311921
CAS RN: 21755-34-0
M. Wt: 204.22 g/mol
InChI Key: CELPSGSLQYBSCR-UHFFFAOYSA-N
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Description

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a compound with the molecular weight of 204.23 . It is recognized as a significant fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is represented by the linear formula C11H12N2O2 . The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a yellow to brown liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl imidazo[1,2-a]pyridin-2-acetates have been synthesized through reactions with substituted 2-aminopyridines and ethyl-4-bromoacetate, showcasing their versatility in chemical synthesis (Abignente et al., 1976).
  • A method involving microwave-assisted three-component domino reaction, using ethyl 2-(3-oxo-3-arylpropanethioamido)acetates, aromatic aldehydes, and malononitrile, has been utilized for the efficient synthesis of imidazo[1,2-a]pyridines (Li et al., 2013).

Pharmacological Research and Bioactivity

  • Research has highlighted the potential of certain derivatives of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate in displaying anti-inflammatory activities (Abignente et al., 1976).
  • Some derivatives have been studied for their potential as VEGFR-2 kinase inhibitors, indicating their relevance in cancer research and therapy (Han et al., 2012).

Application in Fluorescent Probes

  • Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate derivatives have been explored for their use as fluorescent probes for mercury ion detection, demonstrating their utility in environmental and analytical chemistry (Shao et al., 2011).

Structural and Magnetic Properties

  • Studies have been conducted on the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, which is crucial for understanding the material science aspects of these compounds (Yong et al., 2013).

Safety And Hazards

The safety information for Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines, including Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, have attracted significant interest due to their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized . Therefore, the future direction of this compound could involve further exploration of its potential applications in medicinal chemistry.

properties

IUPAC Name

ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELPSGSLQYBSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445359
Record name SBB018926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate

CAS RN

21755-34-0
Record name SBB018926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate
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Synthesis routes and methods I

Procedure details

A solution of 14.6 g of 2-aminopyridine and 25.5 g of ethyl 4-chloroacetoacetate in 200 ml of acetonitrile was heated under reflux for 14.5 hours. At the end of this time, the reaction mixture was freed from the solvent by distillation under reduced pressure. The residue thus obtained was mixed with an aqueous solution of potassium carbonate, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through silica gel, using ethyl acetate as the eluent, to give 2.65 g of the title compound having Rf=0.33 (on silica gel thin layer chromatography using ethyl acetate as the developing solvent).
Quantity
14.6 g
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25.5 g
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200 mL
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Synthesis routes and methods II

Procedure details

2-aminopyridine (500 mg, 5.31 mmol) and ethyl chloroacetoacetate (870 mg, 5.31 mmol) were dissolved in DMSO and heated to 100° C. for 1 h under inert atmosphere. After 1 h, water added to reaction mixture followed by Work-up (H2O/AcOEt) and purification on 60-120 mesh silicagel using AcOEt and petroleum ether (30:70) gave the title compound (110 mg) as a brown liquid. 1H-NMR (δ ppm, CDCl3, 400 MHz): 8.06 (d, J 6.7, 1H), 7.59 (s, 1H), 7.55 (d, J 9.4, 1H), 7.14 (t, J 7.9, 1H), 6.75 (t, J 6.7, 1H), 4.12 (q, J 7.1, 2H), 3.87 (s, 2H), 1.3 (t, J 7.1, 3H).
Quantity
500 mg
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870 mg
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 4-chloro-3-oxobutanoate (15 g, 91 mmol) and pyridin-2-amine (8.58 g, 91 mmol) in THF (80 mL) was refluxed overnight. Then, the reaction mixture was concentrated and the residue purified by silica gel chromatography (PE:EA=1:1) to afford ethyl 2-(imidazo[1,2-a]pyridine-2-yl)acetate (5 g, yield 26.9%).
Quantity
15 g
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Reaction Step One
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8.58 g
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
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Citations

For This Compound
1
Citations
MI MUTHUPPALANIAPPAN, SI VISWANADHA… - ic.gc.ca
Inhibiteurs du canal calcique activé par libération du calcium (calcium release-activated calcium/CRAC), leurs procédés de fabrication, des compositions pharmaceutiques les …
Number of citations: 2 www.ic.gc.ca

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